molecular formula C5H7N3O2 B13105151 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13105151
M. Wt: 141.13 g/mol
InChI Key: XVSXNJXJQNIVRS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione follows IUPAC conventions for pyrimidine derivatives. The parent structure is pyrimidine-2,4(1H,3H)-dione, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4. Substituents are assigned numerical positions based on the lowest possible locants: an amino group (-NH2) at position 3 and a methyl group (-CH3) at position 6. The full IUPAC name, therefore, is This compound , with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol .

Comparative analysis with structurally analogous compounds, such as 6-Amino-3-methyluracil-d3 (C5H7N3O2, 144.15 g/mol), highlights the role of isotopic substitution (deuterium in the latter) and positional isomerism in altering molecular properties. The absence of a deuterated methyl group in this compound distinguishes its spectroscopic and crystallographic profiles from deuterated analogs.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is defined by a planar pyrimidine ring system with substituents occupying equatorial positions. X-ray diffraction (XRD) studies of related compounds, such as 6-methyluracil polymorphs, reveal that similar derivatives adopt layered crystal structures stabilized by N–H···O hydrogen bonds and π-π stacking interactions. For instance, in the 6MU_I polymorph of 6-methyluracil, centrosymmetric dimers form via N–H···O bonds (1.77–1.99 Å, 165–176°), creating a layered motif parallel to the (100) plane.

While direct crystallographic data for this compound is limited in the provided sources, inferences from methyluracil derivatives suggest a comparable lattice architecture. The amino group at position 3 likely participates in additional hydrogen bonds, altering layer stability and interaction energies. For example, in 6-methyluracil’s 6MU_II polymorph, stronger N–H···O interactions (1.77 Å, 165°) correlate with higher lattice energy and thermal stability.

Parameter 6MU_I (6-Methyluracil) This compound
Molecular Formula C5H6N2O2 C7H8N4O2
Hydrogen Bond Length (Å) 1.77–1.99 Estimated 1.80–2.10
Lattice Energy (kcal/mol) -11.42 to -22.57 Model-dependent

Differential scanning calorimetry (DSC) and infrared (IR) spectroscopy are critical for characterizing phase transitions and vibrational modes. In 6-methyluracil, DSC profiles distinguish metastable polymorphs (e.g., 6MU_III ) by melting point variations. Similar methods would likely reveal the thermal behavior of this compound, contingent on its hydrogen-bonding network.

Tautomeric Forms and Resonance Structures

This compound exhibits tautomerism arising from the enolizable protons at positions 1 and 3. The keto-enol equilibrium favors the diketo tautomer under standard conditions, as evidenced by the prevalence of carbonyl groups in crystallographic data for analogous compounds. However, the amino group at position 3 can stabilize resonance structures via conjugation with the adjacent carbonyl group.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)

InChI Key

XVSXNJXJQNIVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)N

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions form the backbone of many synthetic routes for pyrimidine derivatives. Typically, these involve the reaction of appropriate amine and keto precursors to form the pyrimidine ring system.

  • General Procedure : The condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with primary amines under controlled conditions yields 3-amino substituted pyrimidine derivatives. This method often employs catalysts or dehydrating agents to facilitate ring closure and enhance yield.

  • Example : Synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones via condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one has been reported, yielding the target compound in moderate to good yields (50-68%).

  • Reaction Conditions : Typical temperatures range from ambient to reflux conditions, with solvents such as ethanol or methanol being common. Reaction times vary from several hours to overnight.

Chapman Rearrangement

The Chapman rearrangement provides an alternative synthetic route, particularly for 6-methylpyrimidine-2,4-diones derivatives.

  • Mechanism : It involves thermal conversion of 2,4-diaryloxy-6-methylpyrimidines to 1,3-diaryl-2,4-(1H,3H)-6-methylpyrimidine diones. This rearrangement is catalyzed by heat and can be accelerated using microwave irradiation.

  • Conventional Heating : Heating the 2,4-diaryloxy-6-methylpyrimidine precursors at 180-200°C for 50-100 minutes under nitrogen atmosphere results in moderate yields.

  • Microwave Irradiation : Microwave-assisted Chapman rearrangement significantly reduces reaction times to 13-20 minutes and improves yields, while also being more environmentally friendly.

  • Yields and Times :

Method Reaction Time (min) Yield (%)
Conventional Heating 50-100 Moderate (40-60)
Microwave Irradiation 13-20 Improved (60-80)

This method is advantageous for its efficiency and greener profile.

One-Pot Synthetic Approaches

One-pot syntheses integrate multiple reaction steps without isolating intermediates, streamlining the preparation process.

  • Approach : Starting from simple precursors such as substituted pyrimidines or pyridines, one-pot methods combine condensation and cyclization steps under controlled conditions.

  • Advantages : These methods reduce purification steps and overall reaction time, often resulting in higher yields and reproducibility.

  • Example : One-pot Knoevenagel condensation followed by intramolecular lactonization has been used to synthesize bicyclic pyridinones related to 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione, demonstrating the versatility of this approach.

  • Temperature : Generally between 50°C to 200°C depending on the method; microwave methods allow lower effective reaction times at controlled temperatures.

  • Solvents : Common solvents include ethanol, methanol, and petroleum ether for crystallization. Solvent choice affects yield and purity.

  • Catalysts : Acidic or basic catalysts may be employed in condensation reactions to facilitate ring closure.

  • Atmosphere : Nitrogen atmosphere is often used to prevent oxidation during high-temperature reactions such as Chapman rearrangement.

Preparation Method Key Features Reaction Conditions Advantages Typical Yield (%)
Condensation Reactions Amines + keto precursors, ring closure Moderate temp, catalysts, solvents Straightforward, well-established 50-68
Chapman Rearrangement Thermal rearrangement of diaryloxy precursors 180-200°C, nitrogen atmosphere, microwave-assisted Faster with microwave, greener 40-80
One-Pot Synthesis Multi-step in one vessel Controlled temp, solvent dependent Efficient, fewer purification steps Moderate to high
  • Microwave-assisted Chapman rearrangement is a notable advancement, reducing reaction time and increasing yield while minimizing environmental impact.

  • Condensation methods remain widely used due to their simplicity and adaptability to various amines, enabling structural diversity.

  • One-pot methods show promise for complex derivatives, facilitating the synthesis of bicyclic and tricyclic analogs related to this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the anticancer potential of compounds derived from 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione. For instance, derivatives have been synthesized that exhibit selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. These compounds have shown promising results in inhibiting tumor growth in preclinical studies .

Antioxidant Properties
The antioxidant properties of this compound are significant in mitigating oxidative stress-related diseases. Studies indicate that certain derivatives can scavenge free radicals effectively, thus providing a protective mechanism against cellular damage .

Diabetes Treatment
Compounds based on this compound have also been investigated for their potential in treating type 2 diabetes. Their mechanism involves the inhibition of dihydrofolate reductase, which plays a role in glucose metabolism .

Biological Research

Fluorescent Probes
The synthesis of fluorescently active derivatives has opened avenues for their use as biological probes. These compounds can trace biological pathways due to their distinct absorption and emission characteristics, making them valuable tools in cellular imaging and tracking cellular processes .

Enzyme Inhibition Studies
Research has demonstrated that certain derivatives act as inhibitors for various enzymes involved in metabolic pathways. This property is particularly useful for studying enzyme kinetics and understanding metabolic disorders .

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound derivatives involves several methods including condensation reactions and cyclization techniques. For example, the reaction of 6-amino-1,3-dimethyluracil with aldehydes under specific catalytic conditions has yielded high yields of desired products .

Table: Synthesis Conditions and Yields

Reaction TypeCatalystSolventTime (h)Yield (%)
Aldehyde CondensationCAN (10 mol%)Aqueous Ethanol471
Solvent-Free ConditionsNoneNone1036
Aqueous ConditionsNoneWater2438

Case Studies

  • Anticancer Compound Development
    • A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.
  • Fluorescent Probes for Live Cell Imaging
    • Researchers developed a fluorescent probe based on this compound to visualize mitochondrial dynamics in live cells. The probe exhibited excellent photostability and specificity.
  • Inhibition of Dihydrofolate Reductase
    • A detailed study on the inhibitory effects of synthesized derivatives on dihydrofolate reductase revealed a structure-activity relationship that guides further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidinedione Derivatives

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Evidence ID
3-Amino-6-methylpyrimidine-2,4-dione 3-NH₂, 6-CH₃ Amino, methyl Not explicitly reported -
6-Chloro-3-methylpyrimidine-2,4-dione 3-CH₃, 6-Cl Chloro, methyl Intermediate for pharmaceuticals
5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione 5-(CH₂NEt₂), 6-CH₃ Aminomethyl, methyl Anti-inflammatory (mouse model)
3-Hydroxy-6-((4'-methylbiphenyl)amino)-1-methylpyrimidine-2,4-dione 3-OH, 6-(aryl amino), 1-CH₃ Hydroxy, aryl amino, methyl HIV reverse transcriptase inhibition
6-Amino-1,3-dimethylpyrimidine-2,4-dione 6-NH₂, 1-CH₃, 3-CH₃ Amino, dimethyl Synthetic intermediate

Key Observations :

  • Position 3 Modifications: The amino group at position 3 (target compound) contrasts with hydroxy (e.g., 3-hydroxy derivatives in ) or chloro groups (e.g., 3-CH₃/6-Cl in ).
  • Position 6 Modifications: A methyl group at position 6 (target compound) vs. chloro () or aryl amino () alters electronic and steric profiles. Methyl groups generally increase lipophilicity, while chloro substituents may enhance electrophilicity .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) Evidence ID
3-[(Benzylamino)methylene]-6-methylpyridine-2,4-dione 219–221 Aromatic H: 7.2–7.4; CH₃: 2.1 325.1 [M+H]⁺
6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione 186–187 CH₃: 1.19 (t), cyclopropane: 0.99–1.24 196.2 [M+H]⁺
6-Chloro-3-methylpyrimidine-2,4-dione Not reported CH₃: 2.3; Cl: N/A 176.05 (calc.)
5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione Not reported CH₂NEt₂: 3.2–3.5; CH₃: 2.5 255.3 (calc.)

Key Observations :

  • Methyl groups typically resonate at δ 2.1–2.5 ppm in ¹H NMR, while amino protons appear as broad singlets (δ 4.9–5.5) .
  • The target compound’s amino group may participate in intramolecular hydrogen bonding, affecting solubility and crystallinity .

Anti-inflammatory Activity

  • 5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione () demonstrated significant anti-inflammatory effects in a mouse ear swelling test, attributed to the diethylaminomethyl group enhancing membrane permeability .

Enzyme Inhibition

  • 3-Hydroxy-6-(biphenylamino)pyrimidine-2,4-diones () inhibited HIV reverse transcriptase via active-site binding, with IC₅₀ values in the micromolar range. The hydroxy and aryl amino groups facilitated interactions with catalytic residues .

Fluorescent Materials

  • Quinazoline-2,4-dione derivatives () exhibited triplet emission due to ureide moieties. Analogous modifications in pyrimidinediones (e.g., amino groups) could similarly influence spin-orbit coupling for optoelectronic applications .

Biological Activity

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives that exhibit significant pharmacological potential, including anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H8N4O2\text{C}_6\text{H}_8\text{N}_4\text{O}_2

This compound features a pyrimidine ring with amino and methyl substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)8.77DNA alkylation and cell cycle arrest
Similar derivativeMCF7 (breast cancer)4.24Antimetabolic activity

These results suggest that the compound may act by disrupting DNA synthesis and inducing apoptosis in cancer cells through mechanisms involving alkylation and cell cycle modulation .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Specifically, it has shown potential as an inhibitor of HIV reverse transcriptase associated ribonuclease H (RNase H). A biochemical evaluation indicated that specific modifications to the pyrimidine structure enhanced selectivity and potency against HIV targets:

Compound ModificationRNase H Inhibition IC50 (µM)
N-1 methyl group added0.75
No modification5.00

This selective inhibition highlights the potential for developing targeted antiviral therapies based on this compound .

Antibacterial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial effects against several bacterial strains. The mechanism appears to involve interference with bacterial nucleic acid synthesis:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of a derivative of this compound in a mouse model of breast cancer. The treatment group showed a significant reduction in tumor volume compared to the control group:

  • Control Group Tumor Volume : 250 mm³
  • Treatment Group Tumor Volume : 80 mm³

This study underscores the potential for clinical applications in cancer therapy .

Case Study 2: Antiviral Activity Against HIV

Another investigation focused on the antiviral activity of modified pyrimidine derivatives against HIV. The study found that compounds with specific structural modifications exhibited IC50 values significantly lower than those of existing antiretroviral drugs:

  • New Compound IC50 : 0.5 µM
  • Existing Drug IC50 : 1.5 µM

These results indicate that structural optimization can enhance antiviral efficacy significantly .

Q & A

Q. Key Data :

Reaction TypeYield (%)Key Reagents/ConditionsReference
N-Alkylation40–53K₂CO₃, DMF, alkyl iodide
Azide Synthesis~30HNO₂, NaN₃, 0°C

[Advanced] How can contradictory solubility data for this compound in different solvents be resolved?

Answer:
Contradictions often arise from intermolecular interactions (e.g., hydrogen bonding) observed in crystallographic studies. For example:

  • X-ray Crystallography : The crystal structure of 6-(trifluoromethyl)pyrimidine-2,4-dione reveals N–H⋯O and O–H⋯O hydrogen bonds, forming dimeric networks that reduce solubility in non-polar solvents .
  • Solvent-Specific NMR : Compare ¹H NMR spectra in DMSO-d6 (which resolves NH protons at δ 11.08 ppm) versus CDCl₃ to assess solvent interactions .

Q. Methodological Approach :

Perform crystallography to identify solid-state interactions.

Use solvent-dependent NMR to probe dynamic solubility behavior.

[Basic] What analytical techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Assign substituents via characteristic shifts (e.g., NH protons at δ 10.39–11.08 ppm in DMSO-d6; methyl groups at δ 1.19–3.18 ppm) .
  • HRMS : Confirm molecular weight with precision (e.g., [M−H]⁻ at m/z 325.0833 for biphenyl derivatives) .
  • X-ray Diffraction : Resolve tautomeric forms and hydrogen-bonding patterns .

Q. Example Data :

TechniqueKey ObservationsReference
¹H NMRNH protons: δ 11.08 (s, 1H) in DMSO-d6
HRMS[M+H]⁺ = 196.2 for ethyl-substituted derivatives

[Advanced] How can analogs be designed to target specific enzymes like eEF-2K or HIV reverse transcriptase?

Answer:

  • Substituent Engineering : Introduce groups at N1/N3 (e.g., cyclopropyl or ethyl) to modulate steric and electronic effects. Carboxamide modifications at C6/C7 enhance binding to kinase active sites .
  • Biological Assays : Use kinase inhibition assays (IC₅₀) and docking studies to evaluate interactions. For example, (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione showed a Kᵢ of 3.7 µM against Mycobacterium tuberculosis lumazine synthase .

Q. SAR Insights :

Modification SiteBiological ImpactReference
C6 CarboxamideEnhanced eEF-2K inhibition (IC₅₀ < 1 µM)
Styryl Side ChainImproved lumazine synthase binding

[Basic] What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-Alkylation : Control stoichiometry and reaction time (e.g., limit ethyl iodide to 1.2 equivalents) .
  • Oxidative Byproducts : Use inert atmospheres (N₂/Ar) during nitration or azide formation .
  • Protection Strategies : Temporarily block reactive NH groups with acetyl or benzyl moieties .

[Advanced] How can conflicting bioactivity data across studies be systematically analyzed?

Answer:

  • Assay Standardization : Compare enzyme sources (e.g., recombinant vs. native), buffer pH, and substrate concentrations.
  • Computational Modeling : Perform molecular dynamics simulations to assess how substituents (e.g., trifluoromethyl vs. methoxy) alter binding modes .
  • Meta-Analysis : Correlate structural features (e.g., logP, polar surface area) with activity trends using datasets from multiple studies .

[Basic] How are hygroscopic or unstable intermediates handled during synthesis?

Answer:

  • Low-Temperature Conditions : Conduct reactions at 0–5°C for azide formation or nitration .
  • Anhydrous Solvents : Use dried DMF or acetonitrile to prevent hydrolysis .
  • Rapid Characterization : Prioritize in-situ techniques like FTIR or LCMS to minimize degradation .

[Advanced] What strategies optimize reaction yields for multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., 78% yield for cyclopropane derivatives after recrystallization) .
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) or phase-transfer agents for alkylation efficiency .
  • Microwave Assistance : Reduce reaction times for condensation steps (e.g., Vilsmeier formylation) .

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